

AZ14133346 solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZ14133346

Cat. No.: B15612050

Get Quote

In-Depth Technical Guide: AZ14133346

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for **AZ14133346**, a potent and selective inhibitor of EGFR Exon20 insertions. The information is compiled from publicly accessible sources and is intended to support research and development activities.

Core Compound Information

Parameter	Value
Compound Name	AZ14133346
IUPAC Name	(S,E)-1-(3-(3-(3-(2-(5-cyclopropyloxazol-2-yl)vinyl)phenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one[1]
Molecular Formula	C29H27N5O2[1]
Molecular Weight	477.57 g/mol [1]
Biological Activity	Potent and selective inhibitor of EGFR Exon20 insertions (IC ₅₀ = 85 nM).[1]

Solubility Data

Foundational & Exploratory





Currently, specific quantitative solubility data for **AZ14133346** in various solvents is not readily available in the public domain. Commercial suppliers indicate that the compound is available as a solution, but the solvent and concentration are not specified. For research purposes, it is recommended to perform solubility testing in relevant physiological and experimental buffers.

Recommended Experimental Protocol for Solubility Assessment:

A standard method for determining the thermodynamic solubility of a compound is the shakeflask method.

- · Preparation of Saturated Solution:
 - Add an excess amount of AZ14133346 to a series of vials containing different solvents of interest (e.g., water, PBS, DMSO, ethanol).
 - Ensure enough solid is present to achieve saturation.
- · Equilibration:
 - Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
- · Quantification:
 - Carefully remove an aliquot of the supernatant.
 - Dilute the supernatant with an appropriate solvent.
 - Determine the concentration of AZ14133346 in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- Data Analysis:



 \circ Calculate the solubility in mg/mL or μM based on the measured concentration and the dilution factor.

Stability Data

Qualitative stability information from commercial suppliers suggests that **AZ14133346** is stable for several weeks during standard shipping conditions.[1] For long-term storage, specific conditions are recommended.

Storage Condition	Duration
Dry, dark at 0 - 4°C	Short term (days to weeks)[1]
-20°C	Long term (months to years)[1]

For stock solutions, similar storage conditions are advised:

Storage Condition	Duration
0 - 4°C	Short term (days to weeks)[1]
-20°C	Long term (months)[1]

Recommended Experimental Protocol for Stability Assessment:

To obtain quantitative stability data, a forced degradation study and long-term stability testing under various conditions are recommended.

Forced Degradation Study:

- Stress Conditions:
 - Expose solutions of AZ14133346 to a range of stress conditions, including:
 - Acidic: e.g., 0.1 N HCl at 60°C
 - Basic: e.g., 0.1 N NaOH at 60°C



- Oxidative: e.g., 3% H₂O₂ at room temperature
- Thermal: e.g., 80°C
- Photolytic: e.g., exposure to UV light (e.g., 254 nm) and visible light
- Time Points:
 - Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Analysis:
 - Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
 - Quantify the remaining parent compound and any major degradants.

Long-Term Stability Study:

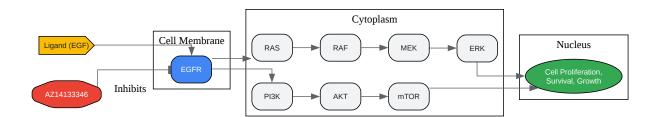
- Storage Conditions:
 - Store aliquots of AZ14133346 in both solid form and in solution (in relevant solvents) at various temperatures and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
- Time Points:
 - Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).
- Analysis:
 - Use a validated stability-indicating HPLC method to assess the purity and concentration of AZ14133346 over time.

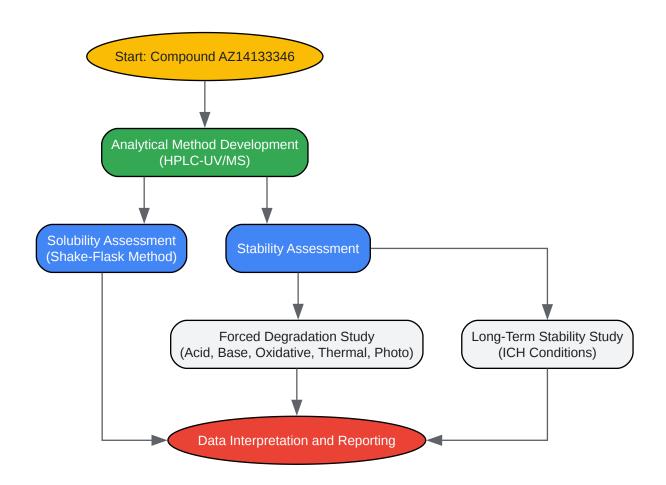
Signaling Pathway and Experimental Workflow

Signaling Pathway of EGFR Inhibition:



The following diagram illustrates the general signaling pathway inhibited by EGFR inhibitors like **AZ14133346**.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. EGFR exon 20 insertion mutations in non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZ14133346 solubility and stability data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612050#az14133346-solubility-and-stability-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com